molecular formula C11H16FNO B1386043 1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 1019607-45-4

1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine

Cat. No.: B1386043
CAS No.: 1019607-45-4
M. Wt: 197.25 g/mol
InChI Key: MDSJTDNLUDWPPK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming substituted aromatic amines. According to PubChem chemical database records, the compound is officially designated as 1-(5-fluoro-2-propan-2-yloxyphenyl)ethanamine, which precisely describes the positions and nature of all substituents on the core phenethylamine framework. The compound carries the Chemical Abstracts Service registry number 1019607-45-4, providing a unique identifier within chemical literature databases. Alternative systematic names include 1-(5-fluoro-2-propan-2-yloxyphenyl)ethan-1-amine and 1-[5-fluoro-2-(propan-2-yloxy)phenyl]ethanamine, all of which refer to the identical molecular structure.

The International Chemical Identifier representation provides an unambiguous description of the compound's connectivity: InChI=1S/C11H16FNO/c1-7(2)14-11-5-4-9(12)6-10(11)8(3)13/h4-8H,13H2,1-3H3. This notation systematically encodes the molecular structure, including the specific positions of the fluorine atom at the 5-position of the benzene ring, the isopropoxy group at the 2-position, and the ethylamine side chain. The corresponding Simplified Molecular Input Line Entry System notation reads CC(C)OC1=C(C=C(C=C1)F)C(C)N, which provides a linear representation of the molecular connectivity suitable for computational applications.

The compound's classification within chemical taxonomy places it as a member of the phenethylamine superfamily, specifically as a substituted alpha-methylphenethylamine derivative. This classification is significant because it relates the compound to a broader class of molecules that share common structural motifs and chemical properties. The presence of both electron-withdrawing fluorine and electron-donating isopropoxy substituents creates a unique electronic environment that distinguishes this compound from simpler phenethylamine analogs.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound is characterized by a planar aromatic benzene ring system with tetrahedral carbon centers at the ethylamine side chain and isopropoxy substituent. The benzene ring maintains the characteristic planar hexagonal structure with carbon-carbon bond angles of 120 degrees, consistent with sp² hybridization of the aromatic carbons. The aromatic system exhibits delocalized π-electron density above and below the ring plane, contributing to the overall stability and chemical properties of the molecule. The carbon-carbon bond lengths within the benzene ring are approximately 139 picometers, representing an intermediate value between single and double bond character due to aromatic delocalization.

The stereochemical center at the alpha-carbon of the ethylamine side chain introduces chirality to the molecule, resulting in two possible enantiomers: R and S configurations. The spatial arrangement around this stereogenic center significantly influences the molecule's three-dimensional structure and potential biological activity. The carbon-nitrogen bond length in the ethylamine moiety is consistent with typical aliphatic amine bond distances, while the carbon-oxygen bond connecting the isopropoxy group to the aromatic ring exhibits a length of approximately 143 picometers, characteristic of aromatic carbon-oxygen single bonds.

The isopropoxy substituent at the 2-position adopts a conformation that minimizes steric hindrance with adjacent aromatic substituents. The oxygen atom connecting the isopropyl group to the benzene ring exhibits sp³ hybridization, creating a tetrahedral geometry around the oxygen center. This geometric arrangement allows for rotational freedom around the carbon-oxygen bond, potentially leading to multiple conformational states in solution. The fluorine atom at the 5-position maintains a carbon-fluorine bond length of approximately 135 picometers, characteristic of aromatic carbon-fluorine bonds.

Computational modeling studies suggest that the molecule adopts a preferred conformation in which the ethylamine side chain extends away from the aromatic ring plane, minimizing intramolecular steric interactions. The dihedral angle between the aromatic ring plane and the ethylamine chain influences the overall molecular shape and may affect intermolecular interactions in crystalline or solution states. The presence of the fluorine substituent introduces additional electronic effects, including inductive electron withdrawal that affects the electron density distribution across the aromatic system.

Comparative Analysis with Structural Analogs (Phenethylamine Derivatives)

Comparative structural analysis reveals significant relationships between this compound and other members of the phenethylamine family. The basic phenethylamine structure, characterized by a benzene ring connected to an ethylamine chain, serves as the fundamental scaffold for numerous derivatives with varying substitution patterns. Phenethylamine itself exhibits a molecular weight of 121.18 grams per mole and lacks the aromatic ring substituents present in the target compound, providing a baseline for comparison of structural modifications.

The 2,5-dimethoxy-4-fluorophenethylamine derivative, commonly designated as 2C-F, shares the fluorine substitution pattern but differs in the presence of methoxy groups rather than the single isopropoxy substituent. This compound exhibits a molecular weight of 199.22 grams per mole, slightly higher than the target compound due to the additional methoxy group. The 2C-F derivative has been extensively studied in research contexts, particularly regarding its interactions with serotonin receptor systems. Comparative binding studies indicate that 4-alkoxy-substituted phenethylamines, including those with fluorine substitutions, demonstrate moderate to high affinities for serotonin 2A receptors with binding constants ranging from 8 to 1700 nanomolar.

Compound Molecular Formula Molecular Weight (g/mol) Key Substitutions Reference
This compound C₁₁H₁₆FNO 197.25 5-F, 2-isopropoxy, α-methyl
2,5-Dimethoxy-4-fluorophenethylamine C₁₀H₁₄FNO₂ 199.22 4-F, 2,5-dimethoxy
1-[4-(propan-2-yloxy)phenyl]ethan-1-amine C₁₁H₁₇NO 179.26 4-isopropoxy, α-methyl
2-(4-(Propan-2-yloxy)phenyl)ethan-1-amine C₁₁H₁₇NO 179.26 4-isopropoxy
Phenethylamine C₈H₁₁N 121.18 Unsubstituted

The positional isomer 1-[4-(propan-2-yloxy)phenyl]ethan-1-amine differs from the target compound in the placement of the isopropoxy substituent at the 4-position rather than the 2-position, and lacks the fluorine atom entirely. This structural variation results in a molecular weight of 179.26 grams per mole, reflecting the absence of the fluorine substituent. The 4-isopropoxy analog demonstrates how positional changes in substitution patterns can significantly alter molecular properties while maintaining similar overall molecular frameworks.

Research on substituted 2,5-dimethoxyamphetamines and phenethylamines has revealed that increasing the size of 4-position substituents and enhancing lipophilicity generally correlates with increased binding affinities at serotonin 2A and 2C receptor subtypes. The extension and oxidation of 4-alkyloxy substituents can increase binding affinity up to 21-fold compared to simpler analogs. Fluorinated derivatives within this chemical class show enhanced activation potency, with increases ranging from 2-fold to 127-fold depending on the specific substitution pattern and number of fluorine atoms.

Properties

IUPAC Name

1-(5-fluoro-2-propan-2-yloxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-7(2)14-11-5-4-9(12)6-10(11)8(3)13/h4-8H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSJTDNLUDWPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)F)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 5-Fluoro-2-nitrophenol
  • Isopropyl bromide
  • Reducing agents (e.g., hydrogen gas with palladium catalyst)
  • Bases such as potassium carbonate

These materials serve as the foundation for the introduction of the isopropoxy group and the amine functionality on the aromatic ring.

Synthetic Route and Reaction Steps

Step Number Reaction Type Reagents/Conditions Description
1 Nucleophilic Substitution 5-Fluoro-2-nitrophenol, isopropyl bromide, K2CO3 The nitro group is substituted with the isopropoxy group via nucleophilic aromatic substitution under basic conditions.
2 Reduction Hydrogen gas, Pd/C catalyst The nitro group is reduced to an amine group, yielding the corresponding aminophenyl derivative.
3 Alkylation Appropriate alkylating agent The amine group may be further alkylated if needed to obtain the ethan-1-amine functionality.

This synthetic sequence ensures the selective introduction of the fluorine atom and isopropoxy group while preserving the amine functionality essential for the target molecule.

Reaction Conditions and Solvents

  • Organic solvents such as dichloromethane, chloroform, or ethyl acetate are commonly used to dissolve reactants and facilitate reactions.
  • Temperature control is critical, often maintained between 0°C to room temperature to prevent overreaction or side product formation.
  • Bases like potassium carbonate aid in deprotonation and facilitate nucleophilic substitution.
  • Catalytic hydrogenation is performed under controlled pressure and temperature to reduce nitro groups efficiently.

Industrial Scale Considerations

  • Continuous flow synthesis and automated reactors are employed to enhance scalability, reaction control, and yield.
  • Optimization of reaction parameters such as reagent concentration, temperature, and reaction time is essential to maximize purity and minimize waste.
  • Use of robust catalysts and recyclable solvents aligns with green chemistry principles.

Detailed Reaction Analysis

Nucleophilic Substitution Mechanism

The substitution of the nitro group on 5-fluoro-2-nitrophenol by the isopropoxy group involves the nucleophilic attack of the phenolic oxygen on the alkyl bromide (isopropyl bromide) in the presence of a base. Potassium carbonate deprotonates the phenol, increasing its nucleophilicity.

Reduction Step

The nitro group reduction to an amine is typically achieved via catalytic hydrogenation using palladium on carbon under hydrogen atmosphere. This step is highly selective and preserves other functional groups such as the fluorine atom and isopropoxy substituent.

Alkylation of Amine

If the ethan-1-amine moiety requires further alkylation, this is performed using suitable alkylating agents under controlled conditions to avoid over-alkylation or side reactions.

Comparative Data Table of Preparation Parameters

Parameter Typical Laboratory Conditions Industrial Scale Adaptations
Solvent Dichloromethane, ethyl acetate Continuous flow with solvent recycling
Temperature 0°C to room temperature Automated temperature control systems
Reaction Time Several hours per step Optimized for continuous flow (minutes)
Catalyst Pd/C for reduction High-efficiency heterogeneous catalysts
Yield Moderate to high (60-85%) High yield with process optimization (85-95%)
Purification Column chromatography Crystallization, automated purification

Research Findings and Optimization Notes

  • The presence of the fluorine atom at the 5-position enhances the compound's lipophilicity and biological activity, necessitating careful preservation during synthesis.
  • The isopropoxy group introduction via nucleophilic substitution is sensitive to reaction conditions; excessive heat or prolonged reaction times can lead to side products.
  • Catalytic hydrogenation is preferred over chemical reducing agents due to cleaner reaction profiles and easier purification.
  • Industrial methods favor continuous flow reactors to improve reproducibility and scalability while reducing reaction times and solvent use.

Related Synthetic Routes and Patents

Patent literature describes related synthetic strategies for fluorinated aromatic ethanamines, including halogenation and acylation steps starting from fluorinated benzoic acids or aminobenzoic acids. These methods often involve:

  • Conversion of fluorinated benzoic acids to acyl chlorides using thionyl chloride.
  • Subsequent reaction with malonate esters under basic conditions.
  • Cyclization and reduction steps to yield fluorinated phenyl ethanamines.

Although these methods are more complex, they provide alternative routes for derivatives structurally related to this compound and can inform process development for this compound.

Chemical Reactions Analysis

Types of Reactions

1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The fluorine atom and the isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and other nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules.
  • Reagent in Chemical Reactions : It is employed in various chemical reactions due to its unique functional groups, enabling substitution and oxidation reactions.

Biology

  • Antimicrobial Properties : Research indicates potential antimicrobial activities, making it a candidate for developing new antimicrobial agents.
  • Anticancer Research : Studies are ongoing to evaluate its efficacy against cancer cells. For instance, compounds similar to 1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine have shown significant cytotoxicity against breast cancer cell lines .

Medicine

  • Therapeutic Agent Development : Ongoing research explores its potential as a therapeutic agent for various diseases, particularly in oncology and infectious diseases.

Case Study 1: Anticancer Activity

A study evaluated compounds related to this compound for their cytotoxic effects on MCF-7 breast cancer cells. Results indicated that these compounds exhibited significant cytotoxicity compared to traditional treatments like Tamoxifen, suggesting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of similar fluorinated compounds. Results demonstrated that modifications in the structure could enhance antimicrobial activity against various pathogens, indicating that this compound might also possess similar properties .

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and the isopropoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Position: Shifting the fluorine from the 5- to 3-position (QD-8412 vs.
  • Alkoxy Group Variations : The isopropoxy group in the target compound provides greater steric hindrance compared to propoxy (QD-3937) or methoxy (QD-9300), which may influence metabolic stability and receptor affinity .
  • Amine Chain Length : Methanamine analogs (e.g., QD-1373) lack the ethylamine chain, reducing basicity and hydrogen-bonding capacity compared to the target compound .

Pharmacological Implications

  • Receptor Affinity: The target compound’s fluorine and isopropoxy groups mimic motifs in antipsychotics like S 16924, which shows partial agonism at 5-HT1A receptors . Analogs with methylphenoxy groups (e.g., QD-3937) may exhibit distinct binding profiles due to increased lipophilicity.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be ~2.5 (similar to QD-3937), favoring blood-brain barrier penetration. In contrast, polar methoxy analogs (e.g., QD-9300) may have reduced CNS bioavailability .
  • Stereochemistry : While stereochemical data for the target compound are unspecified, enantiomers of related compounds (e.g., (S)-1-(5-methylfuran-2-yl)propan-1-amine) show marked differences in activity .

Biological Activity

1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine, also known by its CAS number 1019607-45-4, is an organic compound with a molecular formula of C11_{11}H16_{16}FNO. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Fluorine Atom : Enhances lipophilicity and biological activity.
  • Isopropoxy Group : Contributes to the compound's unique reactivity.
  • Ethanamine Moiety : Imparts basicity, facilitating interactions with biological targets.

Structural Formula

C11H16FNO\text{C}_{11}\text{H}_{16}\text{FNO}

IUPAC Name

1-(5-fluoro-2-(propan-2-yloxy)phenyl)ethanamine

The biological activity of this compound is attributed to its interaction with various molecular targets within the body. The fluorine atom and isopropoxy group are crucial for binding affinity and biological modulation. Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly serotonin receptors, which are integral to mood regulation and other physiological processes .

Potential Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Antidepressant Activity : Its interaction with serotonin receptors suggests potential in treating mood disorders .
  • Antimicrobial Properties : Research indicates possible efficacy against certain bacterial strains .
  • Cancer Research : The compound is being explored for its anticancer properties, particularly in modulating cellular pathways involved in tumor growth .

Case Study 1: Antidepressant Effects

A study investigated the effects of this compound on animal models of depression. The compound demonstrated significant antidepressant-like effects in the forced swimming test and tail suspension test, indicating its potential as a novel treatment for depressive disorders .

Case Study 2: Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial activity against specific bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-[5-Fluoro-2-(methoxy)phenyl]ethan-1-amineStructureModerate antidepressant activity
1-[5-Fluoro-2-(ethoxy)phenyl]ethan-1-amineStructureLower antimicrobial efficacy

The presence of the isopropoxy group in this compound appears to enhance its overall biological activity compared to its analogs.

Q & A

Basic: What synthetic methodologies are commonly employed for 1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via transaminase-mediated enantioselective amination (Fig. 1, ), which leverages enzymatic catalysis to achieve high enantiopurity. Alternatively, hydroamination reactions using transition-metal catalysts (e.g., Pd or Ru) are viable, with reaction times (~24 h) and solvent systems (e.g., EtOAc/n-pentane) critical for optimizing yield and stereochemical outcomes . Key factors include:

  • Substrate specificity : The 5-fluoro and 2-isopropyloxy substituents may sterically hinder enzyme binding, requiring tailored transaminase variants.
  • Temperature/pH : Enzymatic reactions often require mild conditions (25–37°C, pH 7–9), while metal-catalyzed routes may tolerate higher temperatures.

Advanced: How can enantiomeric resolution of this compound be achieved, and what techniques validate enantiomeric excess (ee)?

Answer:
Chiral chromatography (e.g., Chiralpak® columns with n-hexane/iPrOH mobile phases) is standard for resolving enantiomers. For validation:

  • NMR with chiral solvating agents (e.g., Eu(hfc)₃) can distinguish enantiomers via split signals in 1H^1 \text{H}- or 19F^{19} \text{F}-NMR .
  • Polarimetry or circular dichroism (CD) quantifies ee but requires pure enantiomer references.
  • Enzymatic kinetic resolution (e.g., lipase-mediated acylations) may achieve >90% ee but demands substrate compatibility studies .

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

  • 1H^1 \text{H}-NMR : Identify aromatic protons (δ 6.5–7.5 ppm for fluoro-substituted phenyl) and ethanamine CH2_2 signals (δ 2.5–3.5 ppm). Coupling constants (JJ) reveal substituent effects (e.g., 3JHF^3J_{H-F} ~8–12 Hz for para-fluoro) .
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]+^+ at m/z 212.1) and purity (>95%).
  • IR spectroscopy : Detect amine N–H stretches (~3300 cm1^{-1}) and C–O–C vibrations (~1250 cm1^{-1}) from the isopropyloxy group .

Advanced: How do the 5-fluoro and 2-isopropyloxy substituents influence the compound’s reactivity in downstream functionalization?

Answer:

  • Electronic effects : The electron-withdrawing fluoro group deactivates the phenyl ring, directing electrophilic substitution to the 4-position.
  • Steric hindrance : The bulky isopropyloxy group at the 2-position limits nucleophilic attack, favoring reactions at the ethanamine chain (e.g., Schiff base formation) .
  • Hydrogen-bonding : The amine group can participate in supramolecular interactions, affecting crystallization or catalyst binding in asymmetric syntheses .

Basic: What experimental parameters are critical when designing kinetic studies for this compound’s synthesis?

Answer:

  • Reaction monitoring : Use in-situ techniques like FTIR or HPLC to track intermediate formation (e.g., ketone precursors in transaminase reactions) .
  • Rate constants : Determine via pseudo-first-order approximations under varying enzyme/substrate ratios or catalyst loadings.
  • Activation energy : Calculate via Arrhenius plots using rate data at 25–50°C .

Advanced: How should researchers address contradictory NMR data between synthetic batches?

Answer:

  • Impurity profiling : Use LC-MS to detect byproducts (e.g., diastereomers or oxidation derivatives) .
  • Deuterated solvent effects : Ensure solvents (e.g., DMSO-d6_6 vs. CDCl3_3) do not alter chemical shifts unpredictably.
  • Crystallographic validation : Single-crystal X-ray diffraction resolves structural ambiguities caused by dynamic NMR effects .

Advanced: What strategies mitigate racemization during storage or reaction conditions?

Answer:

  • Low-temperature storage : Store at –20°C in inert atmospheres (N2_2) to slow enantiomer interconversion.
  • Acidic/buffered conditions : Protonate the amine group (e.g., HCl salts) to reduce nucleophilic racemization .
  • Chiral auxiliaries : Introduce temporary protecting groups (e.g., Boc) that stabilize the desired configuration during reactions .

Basic: What safety and regulatory considerations apply to handling this compound?

Answer:

  • Regulatory status : Analogues with similar substituents (e.g., 5-APB, 6-APB) are controlled substances in some jurisdictions; verify local regulations .
  • Toxicity screening : Conduct Ames tests for mutagenicity and LC50_{50} assays given structural similarities to psychoactive phenethylamines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.